4-(3-Aminophenyl)piperidine
Overview
Description
4-(3-Aminophenyl)piperidine is a chemical compound that features a piperidine ring, a six-membered heterocycle with one nitrogen atom, and an aminophenyl group attached to the ring. The presence of the amino group on the phenyl ring suggests potential for various chemical interactions and biological activities.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, the synthesis of 3-cycloalkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones involves the use of cycloalkyl groups and demonstrates the potential for creating a variety of substituted piperidines with different properties . Another approach for synthesizing substituted piperidines is through a ring-closing metathesis reaction, which has been used to create trans-(3S)-amino-(4R)-alkyl- and -(4S)-aryl-piperidines with controlled stereochemistry . These methods highlight the versatility of synthetic approaches for creating compounds with the piperidine core.
Molecular Structure Analysis
The molecular structure of piperidine derivatives can be complex, with the potential for stereoisomerism as seen in the separation of enantiomers of cyclohexyl-substituted piperidine diones . The absolute configuration of these enantiomers can be determined by comparing their circular dichroism (CD) spectra to known compounds . Additionally, the structure of novel piperidine derivatives can be confirmed using techniques such as NMR, mass spectrometry, and X-ray single crystal diffraction .
Chemical Reactions Analysis
Piperidine derivatives can participate in various chemical reactions. For example, the three-component condensation of 4-piperidinones, pyrazolones, and malononitrile can lead to the synthesis of substituted 6-amino-5-cyanospiro-4-(piperidine-4')-2H,4H-dihydropyrazolo[3,4-b]pyrans . This demonstrates the reactivity of the piperidine ring and its ability to form complex fused ring systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives can be influenced by the substituents on the piperidine ring. For instance, the presence of cycloalkyl groups can affect the compound's ability to inhibit enzymes such as human placental aromatase, which is important in the conversion of androgens to estrogens . The inhibitory activity can be significantly different between enantiomers, indicating the importance of stereochemistry in the biological activity of these compounds . The synthesis of piperidine derivatives can also be optimized by using different reaction conditions, such as electrochemical reactions, which can proceed under milder conditions and yield higher product amounts .
Scientific Research Applications
Aromatase Inhibition in Breast Cancer Treatment
4-(3-Aminophenyl)piperidine derivatives have been investigated for their potential as aromatase inhibitors, which are critical in the treatment of hormone-dependent breast cancer. Hartmann and Batzl (1986) synthesized and evaluated various derivatives, finding some to be more potent and selective inhibitors of estrogen biosynthesis than the existing treatment, aminoglutethimide. This suggests a possible application in breast cancer therapy (Hartmann & Batzl, 1986).
Antihypertensive Properties
Takai et al. (1985) described the synthesis of 1'-substituted spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one derivatives from 4-(2-aminophenyl)-4-hydroxypiperidine, which showed antihypertensive activities. This indicates the potential use of these compounds in managing high blood pressure (Takai et al., 1985).
Antimycobacterial Activity
Kumar et al. (2008) discovered that certain spiro-piperidin-4-ones, synthesized through an atom economic and stereoselective process, exhibited significant in vitro and in vivo activity against Mycobacterium tuberculosis, including multidrug-resistant strains. This highlights their potential as antimycobacterial agents (Kumar et al., 2008).
Local Anesthetic Applications
Igarashi et al. (1983) developed 4-phenylpiperidine derivatives with strong local anesthetic and anti-inflammatory actions, suggesting their potential use in topical anesthesia (Igarashi et al., 1983).
Anti-Angiogenic and DNA Cleavage in Cancer Research
Kambappa et al. (2017) synthesized N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives, which demonstrated significant anti-angiogenic and DNA cleavage activities. These findings are important for cancer research and potential treatment development (Kambappa et al., 2017).
Opioid Receptor Antagonist Research
Le Bourdonnec et al. (2006) explored the bioactive conformation of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines as mu-opioid receptor antagonists. This research can contribute to the development of treatments for conditions modulated by opioid receptors (Le Bourdonnec et al., 2006).
Safety And Hazards
While specific safety and hazard information for “4-(3-Aminophenyl)piperidine” is not available, it is generally recommended to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
Piperidines, including “4-(3-Aminophenyl)piperidine”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on improving the synthesis methods and exploring the potential applications of “4-(3-Aminophenyl)piperidine” in pharmaceuticals.
properties
IUPAC Name |
3-piperidin-4-ylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c12-11-3-1-2-10(8-11)9-4-6-13-7-5-9/h1-3,8-9,13H,4-7,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOVUFGGDEAHJLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC(=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801309029 | |
Record name | 3-(4-Piperidinyl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801309029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Aminophenyl)piperidine | |
CAS RN |
291289-49-1 | |
Record name | 3-(4-Piperidinyl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=291289-49-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-Piperidinyl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801309029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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